N-(3,4-Dimethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide
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Overview
Description
N-(3,4-Dimethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is a complex organic compound that features a quinoline core, a sulfonyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide typically involves multiple steps:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid.
Attachment of the Morpholine Ring: This step may involve nucleophilic substitution reactions where morpholine is reacted with a suitable leaving group on the quinoline ring.
Final Coupling: The final step involves coupling the quinoline derivative with the acetamide moiety, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the sulfur atom.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Various substitution reactions can occur, especially on the aromatic rings and the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases like sodium hydride or acids like hydrochloric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as an enzyme inhibitor or receptor modulator, given the presence of the quinoline and sulfonyl groups.
Medicine
Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
Industrially, it could find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The quinoline core could interact with nucleic acids or proteins, while the sulfonyl group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide: can be compared with other quinoline derivatives, sulfonyl-containing compounds, and morpholine-based molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H27N3O4S2 |
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Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-methyl-6-morpholin-4-ylsulfonylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C24H27N3O4S2/c1-16-4-5-19(12-17(16)2)25-23(28)15-32-24-13-18(3)21-14-20(6-7-22(21)26-24)33(29,30)27-8-10-31-11-9-27/h4-7,12-14H,8-11,15H2,1-3H3,(H,25,28) |
InChI Key |
HDEOSJGEAQVVBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCOCC4)C(=C2)C)C |
Origin of Product |
United States |
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